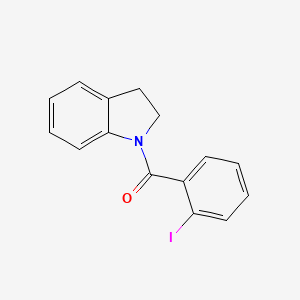

Indolin-1-yl(2-iodophenyl)methanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-(2-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWYQHKNBRYUGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Indolin 1 Yl 2 Iodophenyl Methanone and Analogues

Strategies for Indoline (B122111) Core Construction

The formation of the indoline scaffold, the central structural motif of Indolin-1-yl(2-iodophenyl)methanone, is achievable through several strategic approaches. These methods primarily involve the creation of the five-membered nitrogen-containing ring fused to a benzene (B151609) ring.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of the indoline core. These methods involve the intramolecular formation of a carbon-carbon or carbon-nitrogen bond to construct the heterocyclic ring system. Researchers have explored various means to initiate and control these cyclizations, including the use of visible light, acids, and electrochemical methods.

A modern and mild approach for constructing the indoline framework involves visible light-induced photocatalysis. researchgate.net One notable method is the intramolecular radical cyclization of o-iodophenylacrylamides to produce indolin-2-ones, which are closely related to the indoline core. rsc.orgnih.gov This reaction typically employs an iridium-based photocatalyst, such as [Ir(ppy)₂(dtb-bpy)]PF₆, which, upon irradiation with visible light, initiates a 5-exo-trig radical cyclization. rsc.orgnih.govresearchgate.net The process is efficient, affording the desired products in moderate to excellent yields under mild conditions. rsc.orgnih.gov

The general procedure involves dissolving the o-iodoacryloylanilide substrate, the iridium photocatalyst, and an amine base like triethylamine (B128534) (Et₃N) in a suitable solvent such as acetonitrile (B52724) (CH₃CN). rsc.org The mixture is then irradiated with visible light, often from a blue LED source, until the starting material is consumed. rsc.org This method's appeal lies in its use of a renewable energy source and its operational simplicity at ambient temperatures. researchgate.netresearchgate.net

| Substrate | Catalyst | Product | Yield (%) | Reference |

| N-(2-iodophenyl)-N-methylacrylamide | [Ir(ppy)₂(dtb-bpy)]PF₆ | 1-Methylindolin-2-one | 89 | rsc.org |

| N-(2-iodo-5-methylphenyl)-N-methylbut-2-enamide | [Ir(ppy)₂(dtb-bpy)]PF₆ | 1,5-Dimethyl-3-methylindolin-2-one | 92 | researchgate.netrsc.org |

| N-(4-chloro-2-iodophenyl)-N-methylbut-2-enamide | [Ir(ppy)₂(dtb-bpy)]PF₆ | 6-Chloro-1,3-dimethylindolin-2-one | 87 | rsc.org |

| N-(4-fluoro-2-iodophenyl)-N-methylbut-2-enamide | [Ir(ppy)₂(dtb-bpy)]PF₆ | 6-Fluoro-1,3-dimethylindolin-2-one | 89 | rsc.org |

Acid catalysis provides a more traditional yet powerful route to the indole (B1671886) and indoline skeletons. Both Brønsted and Lewis acids are employed to promote cyclization. Lewis acids can catalyze the cyclization of methyl phenyldiazoacetates that have an ortho-imino group, leading to 2,3-substituted indoles in high yields. nih.govscispace.com In this reaction, the Lewis acid, such as zinc triflate or boron trifluoride etherate, activates the imine group toward electrophilic attack by the diazo carbon. This is followed by the expulsion of nitrogen gas to form the indole ring. nih.gov The reaction is notable for its efficiency, often proceeding with low catalyst loadings (≤ 1 mol%). nih.gov

Brønsted acids are also utilized in various cyclization strategies. For instance, they can promote the tandem reductive alkylation of indoles with aldehydes, followed by an asymmetric hydrogenation to yield chiral cis-2,3-disubstituted indolines. sci-hub.se In other systems, strong Brønsted acids can initiate the ring-opening of donor-acceptor cyclopropanes, which then react with indoles in a formal (4+2) cyclocondensation to furnish complex polycyclic indoline derivatives. acs.org

| Starting Materials | Acid Catalyst | Product Type | Yield | Reference |

| Methyl 2-arylmethyleneaminophenylacetates | Zn(OTf)₂ or BF₃·OEt₂ | 2,3-Substituted Indoles | Quantitative | nih.govscispace.com |

| 3-Substituted Indoles, Acylcyclopropanes | N-trifluoromethanesulfonyl diphenylphosphoramide | 8,9-Dihydropyrido[1,2-a]indoles | Excellent | acs.org |

| Indoles, Aldehydes | p-Toluenesulfonic acid (pTSA) | cis-2,3-Disubstituted Indolines | Good to Excellent | sci-hub.se |

Electrochemical synthesis has emerged as a green and efficient alternative for constructing indoline rings, avoiding the need for chemical oxidants or catalysts in some cases. bohrium.comacs.org An electrochemical method for the cyclization of iodo-substituted benzamides has been developed, which proceeds via reductive dearomatization in a simple undivided cell. acs.org This protocol demonstrates high atom efficiency and broad substrate applicability, yielding a variety of indolines and related heterocyclic structures. acs.org The proposed mechanism involves the electroreduction of a mediator, which then reduces the N-(2-iodophenyl) substrate to a radical anion. This intermediate subsequently loses an iodide anion to form an aryl radical that undergoes intramolecular cyclization. acs.org

Other electrochemical strategies include an iodide-mediated C(sp²)-H amination of 2-vinyl anilines, which allows for the switchable synthesis of either indoles or indolines. organic-chemistry.org These methods highlight the versatility of electrochemistry in modern organic synthesis, offering clean and controllable reaction pathways.

| Substrate Type | Reaction Conditions | Product Type | Key Features | Reference |

| Iodo-substituted benzamides | Undivided cell, 1,4-dicyanobenzene mediator | Indolines, Phenanthridinones | High atom efficiency, broad scope | acs.org |

| 2-Vinyl anilines | Iodide mediator, KSCN or PhNH₂ additive | Indoles or Indolines | Switchable synthesis, metal-free | organic-chemistry.org |

| 2-Vinylanilides | Organic redox catalyst | 3-Substituted Indoles | No external chemical oxidant needed | acs.org |

Palladium-Catalyzed Indoline Synthesis and Dearomatization/Aromatization

Palladium catalysis is a versatile and powerful tool for the synthesis and functionalization of indoles and indolines. scholaris.cautoronto.ca These methods include the direct synthesis of the indoline core through cyclization reactions and the modification of pre-existing indole rings through dearomatization processes. utoronto.canih.gov

One prominent strategy is the palladium-catalyzed intramolecular Heck reaction. This reaction can be used to assemble diverse indoline scaffolds, sometimes with the creation of vicinal tertiary and quaternary stereocenters, starting from precursors like N-halobenzoyl o-haloaniline derivatives. arabjchem.org Tandem Sonogashira coupling followed by cyclization of 2-alkynylanilines is another Pd-catalyzed route to 2-substituted indoles, which are precursors to indolines. mdpi.com

Furthermore, palladium catalysis is instrumental in the dearomatization of indoles to form functionalized indolines. nih.gov An intermolecular catalytic asymmetric dearomatization of simple indoles can be achieved through a three-component cross-coupling reaction involving diazonium salts and boronic acids. nih.gov This strategy allows for the efficient construction of enantioenriched 2,3-diarylated indolines. nih.gov The dearomatization can also be part of a cascade reaction, providing rapid access to complex tetracyclic indoline derivatives. arabjchem.orgbohrium.com

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| Intramolecular Heck Annulation | N-halobenzoyl o-haloaniline derivatives, Phenylboronic acids | Palladium catalyst | Tetracyclic Indolines | arabjchem.org |

| Asymmetric Dearomatization | Indoles, Aryl diazonium salts, Boronic acids | Palladium catalyst, Chiral BiOx ligand | 2,3-Diarylated Indolines | nih.gov |

| Tandem Sonogashira-Cyclization | o-Iodoaniline, Alkynes | Pd(OAc)₂/Xphos | 2-Substituted Indoles | mdpi.com |

| Diastereoselective Dearomative Cyclization | N-acylindoles, (E)-β-chlorovinyl ketones | Palladium catalyst | Functionalized Indolines | bohrium.com |

Multicomponent Reaction Pathways for Indoline Derivatives

Multicomponent reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like indoline derivatives in a single step from three or more starting materials. arkat-usa.orgnih.gov This strategy is characterized by its operational simplicity, high atom economy, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.net

While direct synthesis of this compound via an MCR is not prominently reported, various MCRs are used to construct the core indole and indoline scaffolds, which can then be further functionalized. arkat-usa.org For example, the one-pot reaction of an indole, an aldehyde, and an active methylene (B1212753) compound like malononitrile, often catalyzed by a simple organocatalyst like L-proline, is a common route to highly functionalized 3-indole derivatives. researchgate.net Other MCRs might involve the use of isocyanides (Ugi reaction) or boronic acids (Petasis reaction) with indole-containing components. arkat-usa.orgresearchgate.net These reactions assemble complex heterocyclic systems by forming multiple chemical bonds in a single synthetic operation, showcasing a powerful strategy for building analogues of the target compound. nih.gov

| MCR Type | Components | Catalyst | Product Type | Reference |

| Knoevenagel Condensation/Michael Addition | Indoles, Aldehydes, Malononitrile | L-proline | 3-Indole Derivatives | researchgate.net |

| Ugi Reaction | Isoquinoline (B145761), gem-Diactivated olefins, Isocyanides | Not specified | Dihydro-10H-pyrrolo[2,1-a]isoquinolines | arkat-usa.org |

| Four-Component Reaction | 3-(Cyanoacetyl)-indoles, Aromatic aldehydes, Ethyl acetoacetate, Ammonium acetate | InCl₃ | 3-(Dihydropyridinyl)-indole derivatives | nih.gov |

| Knoevenagel/Michael/Lactonization | Salicylaldehyde, Meldrum's acid, Indole | Imidazolium saccharinate | Indole-3-dihydro-coumarins | nih.gov |

Dehydrogenative Cyclization Routes to Indolines and Indoles

The indoline scaffold is a fundamental heterocyclic motif that can be synthesized through several methods. One increasingly important strategy is dehydrogenative cyclization. These reactions create the heterocyclic ring by forming C-N or C-C bonds through the removal of hydrogen, often catalyzed by transition metals.

Recent advancements have established efficient methods for synthesizing indoles and their reduced form, indolines, via intramolecular C-H amination or annulation. nih.gov For instance, palladium-catalyzed intramolecular cyclization can be used to construct the indoline ring from appropriately substituted anilines. nih.gov Another approach involves the electrocatalytic dehydrogenative cyclization of 2-vinylanilides, which provides an environmentally friendly route to substituted indoles without the need for external chemical oxidants. acs.orgorganic-chemistry.org Ruthenium catalysts have also been employed in the dehydrogenative N-heterocyclization of 2-aminophenethyl alcohols to yield indoles. acs.org The resulting indoles can subsequently be reduced to the corresponding indolines to serve as precursors for the target compound. Furthermore, direct dehydrogenation of existing indolines can be a route to indoles, a process that can be catalyzed by transition metals like iridium or manganese, or even achieved electrochemically. organic-chemistry.org

Installation of the 2-Iodophenylmethanone Moiety

Once the indoline core is obtained, the 2-iodophenylmethanone group is installed, typically via N-acylation. This can be achieved through direct acylation with an activated carboxylic acid derivative or through more complex carbonylative coupling reactions.

Carbonylative coupling reactions are powerful methods for constructing aryl ketones by incorporating carbon monoxide (CO) as a C1 building block. sorbonne-universite.fr These reactions typically involve the palladium-catalyzed coupling of an aryl halide or triflate with an organometallic reagent and CO, forming two new carbon-carbon bonds in a single step. nih.gov This approach is a highly versatile and atom-efficient alternative to traditional methods like Friedel-Crafts acylation. sorbonne-universite.frorganic-chemistry.org

A prominent method for forming the C-N acyl bond in the target molecule is through the palladium-catalyzed aminocarbonylation of an aryl iodide. In this scenario, indoline would act as the nucleophile, reacting with an acyl-palladium intermediate generated in situ from 2-iodo-iodobenzene, carbon monoxide, and a palladium catalyst. Since its discovery by Heck in 1974, palladium-catalyzed aryl halide carbonylation has become a cornerstone for synthesizing carbonyl-containing compounds. bohrium.com

The reaction of aryl iodides with CO and various nucleophiles is well-established for producing esters, amides, and ketones. rsc.org For the synthesis of diaryl ketones, which are structurally related to the target amide, palladium-catalyzed carbonylative cross-coupling reactions of aryl iodides with arylboronic acids (Suzuki-Miyaura type) are extensively used. magtech.com.cnnih.govacs.org These reactions are typically performed under an atmospheric pressure of CO using various palladium catalysts and bases. acs.org The use of N-heterocyclic carbene (NHC) ligands, such as in the PEPPSI-IPr catalyst, has proven effective for coupling sterically hindered aryl iodides. nih.govorganic-chemistry.org While these methods typically form C-C bonds, the underlying principle of generating a reactive acyl-palladium species is directly applicable to aminocarbonylation with indoline. The reaction tolerates a wide array of functional groups, including halogens, esters, and ketones. rsc.orgthieme-connect.com

| Catalyst System | Aryl Halide | Coupling Partner | Conditions | Product | Yield | Reference |

| PEPPSI-IPr / Cs₂CO₃ | Ortho-disubstituted Aryl Iodides | Arylboronic Acids | CO (1 atm balloon), Chlorobenzene, 80 °C | Diaryl Ketones | Good to Excellent | nih.gov |

| PdCl₂(PPh₃)₂ / K₂CO₃ | Aryl Iodides | Arylboronic Acids | CO (1 atm), Anisole, 80 °C | Unsymmetrical Biaryl Ketones | - | acs.org |

| PdCl₂(dppf) / K₂CO₃ / KI | Aryl Bromides/Triflates | Arylboronic Acids | CO (1 atm), Anisole, 80 °C | Unsymmetrical Biaryl Ketones | - | acs.org |

| Pd(OAc)₂ (ligand-free) / Na₂CO₃ | Aryl Iodides | Alkenylboronic Acids | CO (1 atm), PEG-400, RT | α,β-Unsaturated Ketones | 50-94% | sorbonne-universite.fr |

Intramolecular cyclocarbonylation represents a sophisticated strategy for constructing cyclic ketones. thieme-connect.comacs.org This process involves the cyclization of a molecule containing both an unsaturated bond (e.g., an alkene or alkyne) and a group that can initiate CO insertion, often mediated by transition metals like molybdenum, rhodium, or titanium. acs.orgsci-hub.se For example, the intramolecular oxa-Pauson-Khand reaction of yne-aldehydes is a well-known method for creating butenolides through a [2+2+1] carbonylative cycloaddition. sci-hub.se

While not a direct route to this compound, this strategy is crucial for synthesizing complex fused heterocyclic systems. A precursor containing an indoline moiety tethered to an unsaturated system could potentially undergo intramolecular cyclocarbonylation to generate polycyclic structures. For instance, acylation of 4-alkylpyridines with 2-iodobenzoyl chlorides can lead to intermediates that undergo palladium-catalyzed Mizoroki–Heck cyclization, forming dihydropyrido-fused isoindolinones. researchgate.net This highlights how intramolecular cyclization strategies can be adapted to build complex scaffolds from precursors containing the 2-iodobenzoyl unit.

The most straightforward and common method for installing the 2-iodophenylmethanone moiety is the direct acylation of indoline with an activated derivative of 2-iodobenzoic acid. This classic N-acylation reaction typically employs 2-iodobenzoyl chloride as the acylating agent in the presence of a base to neutralize the HCl byproduct.

This method is widely used for the synthesis of amides. For example, the preparation of N-propargyl-2-iodobenzamides is readily achieved by reacting propargylamines with 2-iodobenzoyl chloride and a base like triethylamine in a solvent such as dichloromethane (B109758). beilstein-journals.org Similarly, the synthesis of indolo[3,2-b]carbazole (B1211750) derivatives has been accomplished through a double Friedel-Crafts acylation using 2-iodobenzoyl chloride in the presence of a Lewis acid. chim.it More specifically, direct C-7 acylation of indolines has been developed using a palladium catalyst, demonstrating that the indoline ring is a suitable substrate for acylation reactions. nih.govehu.es The reaction of indoline with 2-iodobenzoyl chloride would be expected to proceed efficiently to give the desired product, this compound.

Carbonylative Coupling Reactions for Aryl Ketone Formation

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target compound relies on the availability of two key precursors: indoline and an activated form of 2-iodobenzoic acid.

Indoline: The indoline nucleus can be prepared via various established synthetic routes. One common method is the reduction of indole, which is commercially available or can be synthesized through methods like the Fischer indole synthesis. organic-chemistry.org As discussed previously, modern techniques such as the dehydrogenative cyclization of 2-vinylanilides or other substituted anilines also provide access to the indole and indoline skeletons. nih.govacs.org

2-Iodobenzoyl Chloride: This crucial acylating agent is typically not purchased directly but is synthesized from the corresponding carboxylic acid. usbio.net 2-Iodobenzoic acid, a commercially available solid, can be converted to the more reactive 2-iodobenzoyl chloride using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This activated intermediate is then used immediately in the acylation step with indoline to form the final product. beilstein-journals.org

Preparation of Iodinated Phenyl Substrates

The key iodinated phenyl substrate for the synthesis of the target molecule is 2-iodobenzoyl chloride. Its preparation typically starts from 2-iodobenzoic acid, which is synthesized from readily available precursors.

A widely used and reliable method for synthesizing 2-iodobenzoic acid is the Sandmeyer reaction, which begins with the diazotization of anthranilic acid (2-aminobenzoic acid). chemicalbook.comwikipedia.org In this process, the amino group of anthranilic acid is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. chemicalbook.compianetachimica.it

The resulting diazonium salt solution is then treated with a solution of potassium iodide (KI). pianetachimica.it The iodide ion acts as a nucleophile, displacing the diazonium group (N₂) to yield 2-iodobenzoic acid. chemicalbook.comchemicalbook.com The crude product often precipitates from the reaction mixture and can be purified by filtration, washing, and subsequent recrystallization from solvents like water or ethanol. chemicalbook.compianetachimica.it

To obtain the more reactive acyl chloride needed for the subsequent N-acylation step, 2-iodobenzoic acid is converted to 2-iodobenzoyl chloride . This transformation is a standard procedure in organic synthesis, commonly achieved by reacting the carboxylic acid with a chlorinating agent. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently employed for this purpose, often in an inert solvent like dichloromethane (DCM). The reaction with oxalyl chloride can be catalyzed by a small amount of N,N-dimethylformamide (DMF). After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-iodobenzoyl chloride, which is often used directly in the next step. sigmaaldrich.comsigmaaldrich.com

| Starting Material | Reagents | Product | Typical Conditions |

| Anthranilic Acid | 1. NaNO₂, H₂SO₄2. KI | 2-Iodobenzoic Acid | Diazotization at 0-5 °C, followed by addition of KI solution. pianetachimica.it |

| 2-Iodobenzoic Acid | Oxalyl Chloride, DMF (cat.) | 2-Iodobenzoyl Chloride | Reaction in DCM at 10-25 °C. |

Synthesis of Indoline Precursors for N-Functionalization

Indoline, also known as 2,3-dihydro-1H-indole, is the foundational heterocyclic precursor for the N-functionalization step. The most direct and atom-economical method for its synthesis is the catalytic hydrogenation of indole. nih.govnih.gov

The hydrogenation of the pyrrole (B145914) ring of indole is challenging due to the aromatic stabilization of the indole system. nih.gov However, various catalytic systems have been developed to achieve this transformation efficiently. Heterogeneous catalysts are often preferred for their ease of separation and handling. nih.gov Platinum on carbon (Pt/C) has been shown to be an effective catalyst for the hydrogenation of unprotected indoles to indolines. nih.gov These reactions are often carried out in the presence of a Brønsted acid, such as p-toluenesulfonic acid, in a solvent like water, under a moderate pressure of hydrogen gas at room temperature. nih.gov The acid is believed to protonate the indole at the C-3 position, disrupting the aromaticity and facilitating reduction. nih.gov

Palladium on carbon (Pd/C) is another commonly used catalyst for the transfer hydrogenation of indoles. bohrium.com In transfer hydrogenation, a hydrogen donor molecule is used instead of hydrogen gas. Systems utilizing tetrahydroxydiboron (B82485) in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE) have been developed for the reduction of N-H indoles. bohrium.com Other methods for indole reduction include the use of triethylsilane with trifluoroacetic acid or borane (B79455) complexes. nih.gov

Beyond the reduction of indole itself, various substituted indolines can be prepared through cyclization reactions of appropriately substituted anilines or phenethylamines. google.comorganic-chemistry.orggoogle.com For instance, palladium-catalyzed intramolecular C-H amination of protected β-arylethylamine substrates provides a route to substituted indoline derivatives. organic-chemistry.org These methods offer pathways to more complex indoline precursors that can be used to synthesize analogues of the target compound.

| Precursor | Synthesis Method | Reagents/Catalyst | Product |

| Indole | Catalytic Hydrogenation | Pt/C, H₂, p-toluenesulfonic acid, Water | Indoline |

| Indole | Transfer Hydrogenation | Pd/C, B₂(OH)₄, TFE | Indoline |

| β-Arylethylamines | Intramolecular C-H Amination | Palladium Catalyst, Oxidant | Substituted Indolines |

Reactivity and Mechanistic Studies of Indolin 1 Yl 2 Iodophenyl Methanone

Reactivity at the Iodophenyl Moiety

The carbon-iodine bond in the 2-iodophenyl group is a key site for a variety of chemical reactions, including aryl migrations, radical processes, transformations involving hypervalent iodine species, and cross-coupling reactions.

Aryl Migration Reactions, including 1,4-Aryl Migration

Aryl migration reactions represent a powerful tool for the formation of new carbon-carbon bonds. In the context of molecules similar to indolin-1-yl(2-iodophenyl)methanone, such as N-aryl amides, 1,4-aryl migrations can be initiated. These migrations can proceed through either ionic or radical pathways. d-nb.info Anionic 1,4-aryl migrations, also known as the Truce–Smiles rearrangement, typically require an electron-deficient aryl group or harsh reaction conditions. nih.gov However, domino reactions involving a 1,4-addition followed by a polar Truce–Smiles rearrangement have been developed for the synthesis of β-substituted α-aryl amides. nih.gov This process is entropically driven by the release of sulfur dioxide and can accommodate a wide range of nucleophiles and sulfonyl imides. nih.gov

Radical 1,4-aryl migrations offer a complementary approach for C(sp²)–C(sp³) bond formation. d-nb.info For instance, a polar-radical crossover cascade has been reported for the synthesis of α-quaternary amides from ketene-derived enolates. d-nb.info This method involves the single-electron transfer oxidation of an amide enolate, triggering a 1,4-aryl migration, desulfonylation, and a hydrogen atom transfer cascade. d-nb.info

Radical Processes Involving the Aryl Halide

The carbon-iodine bond of the iodophenyl moiety is susceptible to homolytic cleavage, enabling a variety of radical-mediated transformations. Visible-light-induced radical cyclization of o-iodophenylacrylamides, a class of compounds structurally related to this compound, provides a mild and efficient route to indolin-2-ones via a 5-exo-trig radical cyclization. researchgate.net This process is often catalyzed by iridium photoredox catalysts. researchgate.net

Furthermore, cobalt-mediated radical reactions have been employed for the oxidative cyclization of aryl halides. sci-hub.se These reactions can lead to the formation of functionalized reduced heterocycles. sci-hub.se The process typically involves the generation of an aryl radical from the aryl iodide, which then undergoes intramolecular cyclization. sci-hub.se

Transformations Promoted by Hypervalent Iodine Species

The iodine atom of the iodophenyl group can be oxidized to a hypervalent state, unlocking a unique set of reactivities. nih.govacs.org Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are powerful oxidants that can promote a variety of transformations. nih.govresearchgate.net These reagents can act as single-electron-transfer (SET) oxidizing agents, enabling the direct C-H functionalization of electron-rich arenes. researchgate.net

The synthesis of diaryliodonium salts from aryl iodides is a key transformation that activates the aryl group for subsequent reactions. nih.govacs.org These salts can then act as aryl cation synthons, aryl radical precursors, or aryne equivalents depending on the reaction conditions. nih.govacs.org The reactions of diaryliodonium salts with nucleophiles under transition-metal-free conditions provide a route to form new carbon-nucleophile bonds through a ligand exchange and coupling mechanism. acs.org

Hypervalent iodine reagents have also been utilized in the synthesis of various heterocyclic compounds, including indoline (B122111) derivatives. arkat-usa.org The reactivity of these reagents is characterized by processes analogous to transition metal chemistry, such as oxidative addition, ligand exchange, and reductive elimination. acs.org

| Reagent Family | Transformation | Key Features |

| Phenyliodine(III) diacetate (PIDA) | Oxidative cyclizations, C-H functionalization | Acts as a selective oxidizing agent, promotes formation of heterocycles. researchgate.net |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | C-H functionalization of arenes | Powerful SET oxidizing agent, enables direct functionalization. nih.govresearchgate.net |

| Diaryliodonium salts | Arylation of nucleophiles | Versatile reactivity as aryl cation, radical, or aryne precursors. nih.govacs.org |

Cross-Coupling Reactions for C-C Bond Formation

The iodophenyl moiety is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a widely used and efficient method for the formation of biaryl linkages. uab.caticmpp.roresearchgate.net This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid coupling partners. uab.cat

Palladium catalysts are commonly employed in these reactions. icmpp.rothieme-connect.de The catalytic cycle typically involves oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. icmpp.ro The choice of ligands, bases, and solvents can significantly influence the efficiency and selectivity of the coupling reaction. uab.cat

Beyond Suzuki-Miyaura coupling, other cross-coupling reactions such as the Heck reaction, which couples an aryl halide with an alkene, also provide avenues for C-C bond formation. scholaris.cacore.ac.uk

Reactivity at the Indoline Core

The indoline core of the molecule also exhibits distinct reactivity, particularly concerning its ability to undergo aromatization and dearomatization processes.

Aromatization and Dearomatization Dynamics

The interconversion between the saturated indoline and the aromatic indole (B1671886) scaffold is a significant aspect of the chemistry of this compound class. Palladium-catalyzed dearomatization of indoles can be achieved through an intramolecular migratory insertion strategy using tethered aryl halides as internal electrophiles. scholaris.ca This approach allows for the synthesis of functionalized indolines. scholaris.ca

Conversely, the aromatization of indolines to indoles can also be a key transformation. This process can be part of a synthetic sequence, for instance, in the synthesis of 2-cyanoindoles via the Fang-Lautens indole synthesis. scholaris.ca The ability to control the aromaticity of the indoline core provides a powerful handle for the synthesis of a diverse range of indole- and indoline-based structures. scholaris.cabris.ac.uk

| Process | Description | Synthetic Utility |

| Aromatization | Conversion of the indoline ring to an indole ring. | Synthesis of functionalized indoles. scholaris.ca |

| Dearomatization | Conversion of an indole ring to an indoline ring. | Access to sp³-rich polycyclic indoline structures. scholaris.cabris.ac.uk |

C-H Activation and Regioselective Functionalization

The strategic functionalization of carbon-hydrogen (C-H) bonds in indoline-1-yl(2-iodophenyl)methanone and related indole structures is a key area of research, enabling the synthesis of complex molecular architectures. researchgate.netsemanticscholar.org The presence of the N-aroyl group can direct the regioselectivity of these transformations, allowing for functionalization at positions that are typically less reactive. researchgate.net

N-Directed C-H Carbonylation

The N-aroyl group in structures related to this compound can act as a directing group in palladium-catalyzed C-H carbonylation reactions. This strategy has been employed for the synthesis of 6H-isoindolo[2,1-α]indol-6-ones. researchgate.net In a process involving intermolecular carbonylation of indoles with iodobenzenes followed by intramolecular cross-dehydrogenative-coupling, the aroyl group directs the cyclization. researchgate.net

One approach involves the palladium-catalyzed oxidative coupling of 1-aroylindoles. The reaction proceeds via palladation at the C-2 position of the indole, directed by the carbonyl oxygen of the aroyl group. This is followed by a second palladation at the ortho-position of the aroyl ring, leading to the formation of a palladacycle intermediate. Subsequent reductive elimination furnishes the 6H-isoindolo[2,1-a]indol-6-one product. researchgate.net

Another method involves the palladium-catalyzed intramolecular aminocarbonylation of 2-(2-iodophenyl)-1H-indoles. researchgate.net While this substrate differs from this compound, the principle of forming a new ring system through carbonylation is a shared concept. These carbonylation reactions often require a palladium catalyst, such as Pd(OAc)₂, and a carbon monoxide source. researchgate.netbeilstein-journals.org

Solvent-Mediated Regiodivergent C6- and N1-Alkylations

While direct studies on this compound are limited, research on related 2,3-disubstituted indoles demonstrates the principle of solvent-controlled regioselective alkylation. nih.govacs.orgnih.gov The nucleophilicity of the indole ring allows for functionalization at multiple sites, primarily the N1, C3, and C6 positions. acs.org The choice of solvent can influence the reaction pathway, leading to selective alkylation at either the C6 or N1 position. nih.govacs.orgnih.gov

For instance, indium-catalyzed alkylations of 2,3-disubstituted indoles with para-quinone methides have shown that the reaction outcome is highly dependent on the solvent system. nih.govacs.orgnih.gov By adjusting the reaction conditions, including the solvent, it is possible to achieve highly selective and switchable alkylations. nih.govacs.orgnih.gov This regiodivergent reactivity is attributed to the different ways solvents can mediate the stability of key intermediates and transition states. nih.gov

Table 1: Solvent-Mediated Regiodivergent Alkylation of 2,3-Disubstituted Indoles

| Catalyst | Reactants | Solvent | Major Product | Reference |

|---|---|---|---|---|

| In(OTf)₃ | 2,3-disubstituted indoles, p-quinone methides | Dichloroethane | C6-alkylation | nih.gov |

This table is illustrative and based on findings for related indole structures, as direct data for this compound was not available.

Intramolecular C-H Activation Strategies

Intramolecular C-H activation provides a powerful method for constructing complex fused heterocyclic systems from precursors like this compound. The strategic positioning of the 2-iodophenyl group facilitates cyclization via C-H activation at various positions on the indoline or indole nucleus.

Rhodium-catalyzed C-H activation has been utilized in the one-pot synthesis of N-polycyclic aromatic hydrocarbons from aryl ketones. hbni.ac.in This type of cascade reaction, involving multiple C-H activations, highlights the potential for complex molecule synthesis from relatively simple starting materials. hbni.ac.in

In a related context, nickel-catalyzed intramolecular C(sp²)-H alkylation of substrates bearing alkyl-Br bonds has been shown to produce indolones. mdpi.com Furthermore, the annulation of 1-(2-bromoaryl)-1H-indoles with alkynes, catalyzed by a Ni/Zn system, leads to the formation of indoloquinoline derivatives. mdpi.com This proceeds through the reduction of a Ni(II) catalyst to the active Ni(0) species, which then participates in the C-H activation and cyclization cascade. mdpi.com

Nucleophilic Reactivity of the Indoline Nitrogen and Carbon Positions

The indoline moiety in this compound possesses multiple nucleophilic centers, primarily the nitrogen atom and the electron-rich aromatic ring, particularly the C6 position. The reactivity of these sites can be influenced by the nature of the substituent on the nitrogen.

The nitrogen atom of the indoline can act as a nucleophile. researchgate.netclockss.org However, the presence of the electron-withdrawing 2-iodobenzoyl group in this compound significantly reduces its nucleophilicity compared to an unsubstituted indoline. Despite this, it can still participate in reactions under certain conditions.

The indole nucleus is known to be a π-excessive heteroaromatic system, making its carbon positions, especially C3, susceptible to electrophilic attack. nih.gov In the case of indoline, the aromatic character is reduced, but the benzene (B151609) ring remains electron-rich and can undergo electrophilic substitution. The C6 position, being para to the nitrogen, is an activated site for such reactions. Studies on the nucleophilicity of various indoles have been conducted by determining their reactivity parameters towards reference electrophiles. nih.gov

The dual reactivity of indoline derivatives at both the nitrogen and carbon positions allows for diverse functionalization strategies. For example, the choice of reaction conditions can favor either N- or C-alkylation. nih.govacs.orgnih.gov

Intramolecular Cyclization and Rearrangement Pathways

This compound is a precursor for various intramolecular cyclization and rearrangement reactions, leading to the formation of polycyclic heterocyclic scaffolds.

One significant pathway is the palladium-catalyzed intramolecular C-H arylation. This can lead to the formation of spiro-tetrahydroquinolines through a researchgate.netnih.gov-hydride shift/cyclization sequence. frontiersin.org Another possibility is the formation of dibenzo[b,f] nih.govfrontiersin.orgoxazepine derivatives through an intramolecular Ullmann-type coupling reaction. This involves the coupling of the nitrogen atom of the indoline with the iodinated phenyl ring, with the carbonyl group potentially being retained or transformed.

Additionally, cascade reactions involving radical cyclizations have been reported for related N-(2-iodophenyl) substituted systems. For instance, the cyclization of N-2-iodophenyl-N-1,4-pentadienyl-3-sulfonamide proceeds via a 5-exo-trig cyclization followed by a 4-exo-trig cyclization and subsequent rearrangement to form a 3-allylindole.

Mechanistic Pathways of Key Transformations

The transformations of this compound are governed by several fundamental mechanistic pathways, often catalyzed by transition metals like palladium or rhodium.

Palladium-Catalyzed C-H Functionalization: A common catalytic cycle for palladium-catalyzed C-H functionalization starts with a Pd(0) species undergoing oxidative addition to the C-I bond of the 2-iodophenyl group, forming a Pd(II) intermediate. This is followed by a concerted metalation-deprotonation (CMD) step, where a C-H bond on the indoline ring is activated, leading to a palladacycle. Reductive elimination from this intermediate then forms the new C-C bond and regenerates the Pd(0) catalyst. snnu.edu.cn

Rhodium-Catalyzed C-H Activation: Rhodium catalysts, often in the form of [Cp*Rh(III)] complexes, are also effective for C-H activation. The mechanism typically involves the coordination of a directing group (like the carbonyl oxygen in the N-aroyl moiety) to the rhodium center, followed by C-H activation to form a rhodacycle. This intermediate can then react with a coupling partner, such as an alkyne, through migratory insertion and subsequent reductive elimination to yield the functionalized product. hbni.ac.in

Solvent-Mediated Regioselectivity: In solvent-mediated regiodivergent reactions, the solvent plays a crucial role in influencing the reaction pathway. For example, in the alkylation of indoles, a nonpolar solvent might favor the formation of a tight ion pair between the indole anion and the counter-ion, leading to C-alkylation. Conversely, a polar, coordinating solvent can solvate the cation, leaving the nitrogen atom of the indole more exposed and nucleophilic, thus favoring N-alkylation. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 6H-isoindolo[2,1-α]indol-6-one |

| 2-(2-iodophenyl)-1H-indole |

| para-quinone methide |

| spiro-tetrahydroquinoline |

| N-polycyclic aromatic hydrocarbons |

| indolones |

| indoloquinoline |

| dibenzo[b,f] nih.govfrontiersin.orgoxazepine |

| 3-allylindole |

Investigation of Radical Cascade Mechanisms

Radical cascade reactions involving derivatives of this compound serve as a powerful tool for the construction of intricate molecular architectures, such as spirooxindoles and pyrrolophenanthridones. These cascades are often initiated by the generation of a radical species which then undergoes a series of intramolecular cyclizations and other transformations.

One common strategy involves the generation of an aryl radical from the iodophenyl moiety, which can then participate in cyclization reactions. For instance, the intramolecular radical cyclization of 1-aroyl-7-bromoindoles, compounds structurally related to the target molecule, has been shown to produce pyrrolophenanthridones. oup.com This process is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a hydrogen donor such as tributyltin hydride (Bu3SnH). oup.com

Furthermore, electrochemical methods can be employed to initiate radical cascades. The electrochemical multicomponent cascade reaction of indole-tethered alkenes with CF3SO2Na and n-Bu4NI has been developed for the synthesis of spiropyrrolidinyl-oxindoles. researchgate.net This reaction proceeds through the oxidation of CF3SO2Na, radical coupling with the alkene, and subsequent spirocyclization. researchgate.net While not directly involving this compound, this demonstrates the potential for electrochemically-initiated radical cascades in similar systems.

The synthesis of spirooxindoles, a privileged structural motif in medicinal chemistry, can also be achieved through radical cascade processes. nih.govacs.orgbohrium.com These reactions often involve the generation of a radical on the indoline or a related precursor, followed by an intramolecular cyclization. For example, a polar-radical crossover mechanism has been proposed for the synthesis of 3,3-disubstituted oxindoles from ketene-derived amide enolates, where a key step is a homolytic aromatic substitution. nih.gov

A plausible radical cascade mechanism starting from a derivative of this compound could involve the initial formation of an aryl radical at the 2-iodophenyl group. This radical could then undergo an intramolecular addition to a suitably positioned double bond within the molecule, leading to a cyclized radical intermediate. Subsequent steps could involve further cyclizations, rearrangements, or termination steps to yield the final product. The specific outcome of the cascade would be highly dependent on the reaction conditions and the presence of other functional groups in the substrate.

Elucidation of Electrocatalytic Reaction Mechanisms

Electrocatalysis offers a green and efficient alternative for promoting chemical transformations of indoline derivatives. These reactions often involve the use of a mediator that facilitates electron transfer between the electrode and the substrate, thereby avoiding the need for stoichiometric chemical oxidants or reductants. acs.org

Iodide ions are frequently employed as redox mediators in the electrochemical synthesis of indole and indoline derivatives. organic-chemistry.orgrsc.org In a typical scenario, the iodide anion is oxidized at the anode to generate an iodine radical or molecular iodine. rsc.org This reactive iodine species can then react with the substrate to initiate the desired transformation. For example, in the electrochemical intramolecular C(sp2)-H amination of 2-vinyl anilines, iodine acts as a mediator to enable the synthesis of indolines and indoles. organic-chemistry.org The proposed mechanism involves the oxidation of iodide to iodine, followed by nucleophilic addition and deprotonation steps, suggesting an ionic rather than a radical pathway in this specific case. organic-chemistry.org

In the context of this compound, an electrocatalytic approach could be envisioned for intramolecular cyclization. The iodide present in the molecule itself could potentially act as a precursor to a reactive iodine species upon electrochemical oxidation. However, more commonly, an external iodide source like tetrabutylammonium (B224687) iodide (TBAI) or potassium iodide (KI) is used as a mediator. rsc.orgresearchgate.net

A proposed electrocatalytic mechanism for the transformation of a substrate related to this compound could involve the following steps:

Oxidation of the iodide mediator at the anode to generate a reactive iodine species (e.g., I+ or I2).

Reaction of the iodine species with the indoline derivative, potentially leading to the formation of an iodonium (B1229267) intermediate.

Intramolecular nucleophilic attack from another part of the molecule, leading to cyclization and the formation of a new ring system.

Regeneration of the iodide mediator through a subsequent reduction step.

The specific pathway and the final product would be influenced by factors such as the electrode material, solvent, supporting electrolyte, and the applied current or potential. rsc.org

Probing Transition Metal-Catalyzed Mechanistic Cycles (e.g., Palladium, Rhodium)

Transition metals, particularly palladium and rhodium, are widely used to catalyze C-H activation and cross-coupling reactions involving indoline and related heterocyclic systems. These catalytic cycles provide efficient routes to functionalized indoles and other complex nitrogen-containing molecules.

Palladium-Catalyzed Reactions: Palladium catalysts are well-known for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. In the context of substrates similar to this compound, palladium-catalyzed intramolecular C-H arylation represents a powerful strategy for the synthesis of polycyclic aromatic compounds. For instance, the palladium-catalyzed C-7 arylation of indolines with arylboronic acids has been reported, utilizing a directing group to achieve site-selectivity. rsc.org

A typical palladium-catalyzed mechanistic cycle for an intramolecular C-H arylation of this compound would likely involve:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of the 2-iodophenyl group to form a Pd(II) intermediate.

C-H Activation/Cyclometalation: An intramolecular C-H bond on the indoline ring is activated by the palladium center, leading to the formation of a palladacycle. This step is often the rate-determining step and can be facilitated by a directing group.

Reductive Elimination: The two organic fragments on the palladium center couple, leading to the formation of the new C-C bond and regeneration of the Pd(0) catalyst.

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective for C-H activation reactions, often showing different reactivity and selectivity compared to palladium. nih.govnih.gov Rhodium(III) catalysts, such as [RhCp*Cl2]2, are commonly used for the directed C-H functionalization of amides and related compounds. nih.govnih.gov

For a substrate like this compound, the amide carbonyl group could act as a directing group to guide the rhodium catalyst to a specific C-H bond. A plausible rhodium-catalyzed mechanistic cycle for annulation with an alkyne could proceed as follows:

C-H Activation: The Rh(III) catalyst coordinates to the amide oxygen and activates a C-H bond on the indoline ring, forming a five-membered rhodacycle intermediate.

Alkyne Insertion: The alkyne coordinates to the rhodium center and inserts into the Rh-C bond.

Reductive Elimination: This step releases the annulated product and a Rh(I) species.

Oxidation: An oxidant, such as Cu(OAc)2, regenerates the active Rh(III) catalyst. nih.gov

| Catalyst | Typical Reactant | Key Mechanistic Steps | Product Type |

| Palladium(0) | Aryl halide, alkene/alkyne | Oxidative addition, migratory insertion, reductive elimination | Fused heterocycles |

| Rhodium(III) | Amide, alkyne/alkene | C-H activation, insertion, reductive elimination | Annulated products |

Analysis of Sigmatropic Rearrangements in Indoline Systems

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.org These reactions are powerful tools for the stereospecific formation of new carbon-carbon and carbon-heteroatom bonds. In the context of indoline chemistry, nih.govnih.gov- and nih.govnih.gov-sigmatropic rearrangements are particularly relevant.

The Fischer indole synthesis, a classic named reaction, involves a nih.govnih.gov-sigmatropic rearrangement as a key step. wikipedia.org While not directly applicable to this compound, it highlights the propensity of indole-related structures to undergo such transformations.

More pertinent are the thermal or acid-catalyzed rearrangements of substituted indolines. For example, the thermal rearrangement of 3-allylindolenines to indoles proceeds via a nih.govnih.gov-sigmatropic shift. rsc.org Similarly, N-allylanilines can be oxidized and then undergo a nih.govnih.gov-Meisenheimer rearrangement followed by a nih.govnih.gov-sigmatropic rearrangement to yield indoles. researchgate.net

A potential sigmatropic rearrangement involving a derivative of this compound could be designed by introducing an appropriate substituent, such as an allyl group, at a suitable position on the indoline ring. For instance, an N-allyl indoline derivative could potentially undergo a nih.govnih.gov-sigmatropic rearrangement upon N-oxidation to an amine oxide, or a nih.govnih.gov-sigmatropic rearrangement if the allyl group were attached to a different position. The feasibility and outcome of such a rearrangement would depend on the specific substitution pattern and the reaction conditions (thermal or catalytic). nih.gov

The rearrangement of 2H-azirines, which can be synthesized from enamines, to indoles upon heating is another example of a thermal rearrangement in indole synthesis, although this is not a sigmatropic rearrangement. organic-chemistry.org

Role of Redox Mediators in Chemical Transformations

Redox mediators play a crucial role in facilitating electron transfer in electrochemical reactions, allowing for milder reaction conditions and enhanced selectivity. researchgate.netbeilstein-journals.org In the context of transformations involving this compound and related compounds, iodide ions are a particularly important class of redox mediators. organic-chemistry.orgrsc.orgresearchgate.net

As discussed in section 3.3.2, iodide can be electrochemically oxidized to a reactive iodine species that initiates the desired chemical transformation. organic-chemistry.orgrsc.org This has been demonstrated in the electrochemical synthesis of indoles and indolines from 2-vinylanilines, where Me4NI was used as the mediator. organic-chemistry.org The role of the mediator is to shuttle electrons between the electrode and the substrate, thereby lowering the activation barrier for the reaction.

Besides iodide, other redox mediators can also be employed. For example, ferrocene (B1249389) has been used as a redox catalyst in the electrochemical annulation of arylamines with tethered alkynes to produce indoles. rsc.org In some cases, the substrate itself or an additive can act as an electron donor to initiate a radical cascade. For instance, in the synthesis of naphtho[3,2,1-cd]indol-5(4H)-ones from 2-halobenzaldehydes and indolin-2-ones, the enolate of indolin-2-one serves as an electron donor to generate an aryl radical. nih.gov

The choice of redox mediator is critical and depends on the specific reaction being performed. The redox potential of the mediator must be matched to the substrate and the desired transformation to ensure efficient electron transfer and avoid undesired side reactions.

| Redox Mediator | Typical Role | Example Reaction |

| Iodide (I-) | Anodic oxidation to I+ or I2 to initiate reaction | Electrochemical synthesis of indolines |

| Ferrocene | Redox catalyst for electron transfer | Electrochemical annulation of arylamines |

| 1,4-Dicyanobenzene | Electroreductive mediator | Reductive cyclization of N-substituted indoles |

| TEMPO | Redox catalyst for oxidation | Electrochemical triamination of alkynes |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships. organicchemistrydata.org

While specific NMR data for Indolin-1-yl(2-iodophenyl)methanone is not widely available in the provided search results, the analysis of related structures provides a strong basis for predicting its spectral characteristics. For instance, the ¹H NMR spectrum is expected to show distinct signals for the protons on the indoline (B122111) and the 2-iodophenyl rings. The protons of the indoline moiety, specifically the methylene (B1212753) groups at positions 2 and 3, would likely appear as triplets. The aromatic protons would resonate in the downfield region of the spectrum, with their splitting patterns and coupling constants revealing their substitution pattern on the benzene (B151609) rings.

Similarly, the ¹³C NMR spectrum would provide a unique signal for each carbon atom in the molecule, with their chemical shifts indicating their electronic environment. The carbonyl carbon of the methanone (B1245722) group is characteristically found at a low field.

For comparative analysis, the NMR data for the related compound, Indolin-1-yl(phenyl)methanone, is presented below:

Table 1: ¹H and ¹³C NMR Data for Indolin-1-yl(phenyl)methanone in CD₃OD rsc.org

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Multiplicity/Coupling Constant (J) Hz | Chemical Shift (δ) ppm | |

| 7.57–7.50 | m | 171.3 | |

| 7.27 | d, J = 7.8 | 143.8 | |

| 7.08 | br s | 138.4 | |

| 4.06 | br s | 134.4 | |

| 3.14 | t, J = 8.0 | 131.7 | |

| 129.9 | |||

| 128.1 | |||

| 126.2 | |||

| 125.8 | |||

| 118.8 | |||

| 52.4 | |||

| 29.2 |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). acs.org Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing them to be transferred from solution to the gas phase as ions with minimal fragmentation. scielo.bruvic.cafrontiersin.org

While direct HRMS or ESI-MS data for this compound was not found in the search results, the calculated mass for a related compound, Indoline-1,7-diylbis(phenylmethanone), was reported as 327.1259 [M]⁺, with the found mass being 327.1254. rsc.org This demonstrates the high accuracy of HRMS in confirming the molecular formula of a compound. The application of ESI-MS is crucial for preparing ions for mass analysis and has been used in the study of various indole (B1671886) derivatives. escholarship.orgtheses.cz For instance, it has been instrumental in characterizing intermediates in palladium-catalyzed reactions involving iodoanilines. d-nb.info The combination of these mass spectrometry techniques would be essential for unequivocally confirming the elemental composition of this compound. rsc.orguiowa.edu

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated. researchgate.netresearchgate.net

Although a specific crystal structure for this compound is not available in the provided search results, the Cambridge Crystallographic Data Centre (CCDC) is a comprehensive repository for such data. ugr.es The structure of a related compound, (3-(dimethoxymethyl)-5-methoxy-1H-indol-1-yl)(5-fluoro-2-iodophenyl)methanone, has been reported, highlighting the utility of this technique for complex indole derivatives. acs.org X-ray crystallography has also been used to unambiguously confirm the structures of various indoline derivatives, providing definitive proof of their molecular architecture. scholaris.cabeilstein-journals.org The determination of the crystal structure of this compound would provide invaluable insights into its solid-state conformation and packing.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly valuable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. For a molecule like Indolin-1-yl(2-iodophenyl)methanone, DFT studies can elucidate the mechanisms of key transformations, such as palladium-catalyzed cyclization reactions, which are common for N-acylindoles and aryl iodides. longdom.orgresearchgate.netresearchgate.net

A plausible reaction for this compound is an intramolecular C-H activation/arylation to form a fused ring system. DFT calculations can be employed to model the catalytic cycle of such a reaction, typically involving a palladium catalyst. The study would involve optimizing the geometries of all species along the reaction coordinate, including the initial reactants (this compound and the palladium catalyst), intermediates formed during oxidative addition, C-H activation, and reductive elimination, as well as the final product.

A hypothetical reaction pathway for the intramolecular cyclization of this compound catalyzed by a palladium complex could be investigated. The calculated relative energies for the intermediates and transition states would provide a quantitative understanding of the reaction's feasibility and kinetics.

Table 1: Hypothetical DFT-Calculated Relative Energies for the Intramolecular Cyclization of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Pd(0)L2 | 0.0 |

| TS1 | Oxidative Addition Transition State | +15.2 |

| Int1 | Oxidative Addition Intermediate | -5.8 |

| TS2 | C-H Activation Transition State | +25.6 |

| Int2 | Palladacycle Intermediate | -10.3 |

| TS3 | Reductive Elimination Transition State | +18.9 |

| Product | Fused Ring Product + Pd(0)L2 | -22.1 |

Note: This table is illustrative and based on typical values for similar palladium-catalyzed reactions. The values would need to be calculated specifically for this reaction.

Computational Elucidation of Mechanistic Aspects and Electronic Structure

Computational studies extend beyond reaction pathways to provide a detailed understanding of the molecule's electronic structure. For this compound, this involves analyzing the distribution of electron density, the nature of chemical bonds, and the molecular orbitals. These electronic properties are intrinsically linked to the molecule's reactivity and spectroscopic characteristics.

Methods such as Natural Bond Orbital (NBO) analysis can be used to investigate the charge distribution on each atom, providing insights into which sites are more susceptible to nucleophilic or electrophilic attack. The analysis of the bond between the nitrogen of the indoline (B122111) ring and the carbonyl carbon, as well as the carbon-iodine bond, is of particular interest. The strength and polarity of these bonds can be quantified, which helps in understanding their lability in chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of paramount importance. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons and where an electrophilic attack is most likely to occur. Conversely, the LUMO's energy and distribution reveal the molecule's electron-accepting capability and the likely site for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. wuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indoline ring system, while the LUMO may have significant contributions from the carbonyl group and the iodophenyl ring, particularly the C-I bond which can act as a leaving group.

Table 2: Illustrative Electronic Properties of this compound from Computational Analysis

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability of the indoline moiety. |

| LUMO Energy | -1.2 eV | Suggests susceptibility to nucleophilic attack at the carbonyl or C-I bond. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's overall kinetic stability. |

| NBO Charge on N | -0.45 e | Indicates a nucleophilic character of the nitrogen atom. |

| NBO Charge on C(carbonyl) | +0.55 e | Indicates an electrophilic character of the carbonyl carbon. |

| NBO Charge on I | -0.10 e | Shows the polarity of the C-I bond. |

Note: These values are hypothetical and serve to illustrate the type of data obtained from such computational studies.

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations are instrumental in predicting the reactivity of molecules under various conditions. By calculating a range of molecular descriptors, it is possible to forecast how this compound will behave in different chemical environments. These predictions can guide the design of new synthetic routes and help in understanding the outcomes of reactions. mdpi.com

Global reactivity descriptors, derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. mdpi.com Electronegativity describes the tendency of a molecule to attract electrons, while chemical hardness is a measure of its resistance to a change in its electron distribution. The electrophilicity index quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as the Fukui functions, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, this would allow for a precise prediction of which atoms in the indoline and iodophenyl rings are most susceptible to substitution or addition reactions. For example, in an electrophilic aromatic substitution, the Fukui function for nucleophilic attack (f+) would highlight the most probable positions for the electrophile to attack on the aromatic rings.

These predictive calculations are invaluable for hypothesis-driven experimental work, saving time and resources by focusing on the most promising reaction conditions and substrates.

Table 3: Predicted Reactivity Descriptors for this compound

| Descriptor | Definition | Predicted Value (a.u.) | Implication for Reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 | Overall tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 | Resistance to deformation of electron cloud. |

| Global Electrophilicity (ω) | χ² / (2η) | 2.79 | Good electrophilic character. |

| Fukui Function (f-) at C7 of Indole (B1671886) | Population analysis | High | Likely site for electrophilic attack. |

| Fukui Function (f+) at C(carbonyl) | Population analysis | High | Likely site for nucleophilic attack. |

Note: The values in this table are illustrative and represent the type of data generated from quantum chemical calculations for reactivity prediction.

Catalysis in the Synthesis and Transformations of Indolin 1 Yl 2 Iodophenyl Methanone

Transition Metal Catalysis

Transition metals are workhorses in the synthesis of N-heterocycles, and Indolin-1-yl(2-iodophenyl)methanone is no exception. The unique electronic properties of these metals enable a wide range of transformations, including cross-coupling, cyclization, and carbonylation reactions.

Palladium catalysis is a cornerstone for the synthesis and manipulation of indole (B1671886) and indoline (B122111) derivatives. researchgate.net Its versatility allows for the formation of various carbon-carbon and carbon-heteroatom bonds, making it indispensable in this field. researchgate.netacs.org

One of the key applications of palladium catalysis is in intramolecular cyclization reactions to form the indoline core. For instance, the intramolecular Heck reaction of (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone serves as a model for evaluating the performance of palladium catalysts in C-C cross-coupling reactions. researchgate.net This type of reaction can lead to the formation of tetracyclic indoline derivatives. arabjchem.orgresearchgate.net The choice of palladium source, ligands, and bases is critical for optimizing these transformations. For example, a study on the synthesis of 2,3-disubstituted indoline derivatives identified Pd(OAc)2 as an effective catalyst in combination with Cu2O and PPh3. arabjchem.org

Palladium catalysts are also instrumental in carbonylation reactions. The synthesis of 6H-isoindolo[2,1-α]indol-6-ones, for example, can be achieved from 2-(2-iodophenyl)-1H-indoles through a palladium-catalyzed intramolecular aminocarbonylation. researchgate.net This process typically involves a palladium catalyst such as Pd(OAc)2, a phosphine (B1218219) ligand like PPh3, and a base, under a carbon monoxide atmosphere. researchgate.net

Furthermore, palladium-catalyzed reactions are employed in the dearomatization of indoles to access indoline structures. These reactions can be highly diastereoselective, providing access to complex three-dimensional scaffolds. arabjchem.orgresearchgate.net The development of domino reactions, where multiple bonds are formed in a single step, has further enhanced the efficiency of palladium-catalyzed syntheses of indoline derivatives. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions

| Starting Material | Catalyst System | Product Type | Reference |

| (2-bromophenyl)(2-methyl-1H-indol-1-yl)methanone | Pd(OAc)2, Cu2O, PPh3, Cs2CO3 | 2,3-disubstituted indoline | arabjchem.org |

| 2-(2-iodophenyl)-1H-indoles | Pd(OAc)2, PPh3, K2CO3, CO | 6H-isoindolo[2,1-α]indol-6-one | researchgate.net |

| N-bromobenzoyl o-iodoanilines and alkynes | Palladium catalyst | Tetracyclic indoline | researchgate.net |

Rhodium catalysis offers complementary reactivity to palladium, enabling unique transformations in the synthesis of N-heterocycles. scirp.orgyale.edu Rhodium catalysts are particularly effective in C-H activation and cycloaddition reactions. yale.edunih.govrsc.org

In the context of indole synthesis, rhodium catalysts have been used for the regioselective functionalization of the indole core. For instance, rhodium-catalyzed C-H functionalization at the C7 position of indoles has been developed, allowing for the introduction of various substituents. nih.gov While not directly involving this compound as a starting material, these methods highlight the potential of rhodium catalysis in modifying related structures.

Rhodium-catalyzed [2+2+2] cycloadditions are another powerful tool for constructing complex heterocyclic systems. scirp.org This methodology has been applied to the synthesis of indoloannulated thiopyranethiones from alkynyl-ynamides and carbon disulfide, demonstrating the ability of rhodium to facilitate the simultaneous formation of multiple rings. scirp.org

Furthermore, rhodium catalysis has been employed in the synthesis of isoindolinone frameworks through three-component reactions involving benzoyl chloride derivatives, 2-aminophenols, and alkenes. nih.govresearchgate.net These reactions proceed via C-H bond activation and demonstrate the versatility of rhodium catalysts in constructing fused heterocyclic systems. researchgate.net

Table 2: Rhodium-Catalyzed Reactions for Heterocycle Synthesis

| Reaction Type | Catalyst System | Product Type | Reference |

| C7-Functionalization of indoles | Rhodium catalyst | C7-alkenylated/alkylated indoles | nih.gov |

| [2+2+2] Cycloaddition | [RhCl(C8H14)2]2/3BINAP | Indolo-thiopyrane thiones | scirp.org |

| Three-component synthesis | Rh(III) catalyst | Isoindolinones | nih.govresearchgate.net |

Indium catalysis in the context of this compound and related structures is less documented compared to palladium and rhodium. However, indium catalysts have shown promise in certain organic transformations. Further research is needed to explore the potential applications of indium catalysis in the synthesis and functionalization of this specific compound.

Copper catalysis has a long history in organic synthesis, particularly in Ullmann-type coupling reactions for the formation of C-N and C-C bonds. nih.govacs.org It offers a more economical and less toxic alternative to some of the more precious transition metals. nih.gov

Copper catalysts are effective in the synthesis of various N-heterocycles. nih.govnih.gov For example, a copper-catalyzed, two-step, one-pot method has been developed for the synthesis of indolo[1,2-a]quinazoline derivatives. nih.gov This process involves a sequential Ullmann-type C-C and C-N coupling, showcasing the power of copper in domino reactions. nih.gov The choice of copper source (e.g., CuI or Cu2O) and ligand (e.g., L-proline) is crucial for the success of these reactions. nih.gov

Copper-catalyzed reactions have also been used for the synthesis of trifluoromethylated indolinyl ketones. rsc.org These reactions often proceed under relatively mild conditions and tolerate a variety of functional groups.

Moreover, copper-catalyzed C-H functionalization is an emerging area with significant potential. nih.gov This strategy allows for the direct formation of C-C bonds by activating otherwise inert C-H bonds, offering a more atom-economical approach to the synthesis of complex molecules. nih.gov

Table 3: Copper-Catalyzed Reactions for Heterocycle Synthesis

| Starting Materials | Catalyst System | Product Type | Reference |

| N-(2-iodophenyl)acetamide, malononitrile, 2-iodobenzaldehyde | CuI/L-proline | Indolo[1,2-a]quinazoline | nih.gov |

| Indole derivative, 2-bromo-2-methylpropionic acid ethyl ester | Cu(OTf)2, 2,2'-bipyridine | Trifluoromethylated indolinyl ketone | rsc.org |

| 2-(2-bromophenyl)quinazolin-4(3H)-one, amines | CuI or Cu(OAc)2·H2O | Fused quinazolinone derivatives | chim.it |

Iridium-based photocatalysts have gained significant attention for their ability to mediate a wide range of organic transformations under visible light irradiation. rsc.orgrsc.org These catalysts can absorb light and exist in an excited state, enabling them to participate in single-electron transfer (SET) processes to generate reactive radical intermediates under mild conditions. nih.govbeilstein-journals.org

While specific examples of iridium-catalyzed photoredox reactions starting directly from this compound are not extensively reported, the principles of this technology are highly applicable to its potential transformations. For instance, iridium photocatalysis has been used for the reductive dehalogenation of aryl halides, a reaction that could be relevant for modifying the 2-iodophenyl group of the target molecule. beilstein-journals.org

Iridium photocatalysts have been successfully immobilized on porous organic polymers, creating recyclable heterogeneous catalysts that exhibit high efficiency in various organic transformations, including aerobic oxidations and desulfurative conjugate additions. rsc.org This approach combines the high activity of homogeneous iridium complexes with the practical advantages of heterogeneous catalysis. rsc.org

The late-stage functionalization of complex molecules, including pharmaceuticals, is a key area where photoredox catalysis excels. unina.it The mild reaction conditions and high selectivity of iridium photocatalysts make them ideal for introducing new functional groups into pre-existing molecular scaffolds.

Organocatalysis and Metal-Free Synthetic Approaches

While transition metal catalysis dominates the field, organocatalysis and metal-free approaches are gaining traction as sustainable and complementary strategies. These methods avoid the use of potentially toxic and expensive metals.

Visible light-induced radical cyclization of o-iodophenylacrylamides represents a metal-free approach to synthesizing indolin-2-ones. researchgate.net This reaction proceeds via a radical mechanism initiated by visible light, leading to the formation of the indolinone core. Although this specific example does not start from this compound, it illustrates the potential of photochemistry in metal-free synthesis of related structures.

Furthermore, some transformations that traditionally rely on metal catalysts can be achieved under metal-free conditions. For example, the synthesis of certain heterocyclic compounds can be promoted by simple organic molecules or even by light alone. The development of such methods is an active area of research aimed at creating more environmentally friendly synthetic routes.

Electrochemistry as a Catalytic Tool

Electrochemistry has emerged as a powerful and sustainable strategy in organic synthesis, offering a green alternative to conventional methods that often rely on stoichiometric chemical oxidants or reductants. frontiersin.orgresearchgate.net In the context of synthesizing and transforming indoline-based compounds, electrochemistry serves as a versatile catalytic tool, enabling the formation of challenging carbon-nitrogen (C-N) bonds under mild conditions. rsc.orgresearchgate.net This approach utilizes electricity to drive chemical reactions, often with high selectivity and efficiency, minimizing waste by avoiding the production of byproducts from consumed reagents. nih.gov

The electrochemical synthesis of indole scaffolds, which are structurally related to this compound, showcases the utility of this technique. researchgate.net Electrochemical methods can facilitate intramolecular C-H amination, a key step in the formation of nitrogen-containing heterocycles. frontiersin.orgresearchgate.net By controlling the electrode potential, chemists can selectively oxidize a substrate to generate reactive intermediates, such as radical cations, which then undergo cyclization. rsc.org For instance, the anodic oxidation of N-protected aniline (B41778) derivatives can lead to the formation of benzimidazoles through an intramolecular C(sp³)–H amination pathway. frontiersin.org This process involves a two-electron oxidation followed by deprotonation and cyclization, demonstrating how electrochemistry can be precisely controlled to achieve desired transformations. frontiersin.org

Detailed mechanistic studies, often employing cyclic voltammetry, provide insights into these electrochemical processes. nih.gov Such studies reveal the crucial role of additives, like water, which can assist in proton-coupled electron transfer (PCET) events, facilitating energetically favorable intramolecular C-N coupling. nih.gov The ability to fine-tune reaction conditions, such as the solvent, supporting electrolyte, and electrode material, allows for a high degree of control over the reaction's outcome, making electrochemistry a highly valuable tool in modern organic synthesis. nih.govresearchgate.net

Role of External and Internal Redox Mediators in Catalytic Cycles

In electrochemical synthesis, the direct transfer of electrons between the electrode and the substrate can sometimes be inefficient or require high overpotentials, leading to side reactions and decomposition of sensitive functional groups. rsc.orgnih.gov To overcome these challenges, redox mediators are often employed in a process known as indirect electrolysis or redox catalysis. rsc.orgbeilstein-journals.org These mediators act as electron shuttles, facilitating electron transfer at lower potentials, thereby increasing reaction rates and enhancing selectivity. rsc.org